molecular formula C8H6BrNO2 B599357 5-Bromo-2-hydroxy-3-methoxybenzonitrile CAS No. 198280-95-4

5-Bromo-2-hydroxy-3-methoxybenzonitrile

Cat. No.: B599357
CAS No.: 198280-95-4
M. Wt: 228.045
InChI Key: UQDVHCSHIYAVBP-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzonitrile is a chemical compound with the molecular formula C8H6BrNO2 . It has an average mass of 228.043 Da and a monoisotopic mass of 226.958176 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a hydroxyl group, a methoxy group, and a nitrile group . The exact positions of these substituents can be determined by the numbering in the name of the compound .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Unfortunately, other physical and chemical properties like boiling point, vapor pressure, and flash point were not found in the available sources .

Scientific Research Applications

  • Non-Linear Optical Properties : A study by Kumar & Raman (2017) investigated the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile (a related compound) through quantum mechanical calculations. They found applications in frequency doubling and Second Harmonic Generation (SHG), indicating its potential in Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).

  • Herbicide Resistance : Stalker, McBride, & Malyj (1988) described the genetic engineering of transgenic plants expressing a bacterial detoxification gene to confer resistance to the herbicide bromoxynil, a compound similar to 5-Bromo-2-hydroxy-3-methoxybenzonitrile (Stalker et al., 1988).

  • Anaerobic Biodegradability : Research by Knight, Berman, & Häggblom (2003) explored the anaerobic biodegradability of bromoxynil, noting its transformation under various conditions, which is relevant for environmental impact studies of related compounds (Knight et al., 2003).

  • Photodynamic Therapy for Cancer Treatment : A 2020 study by Pişkin, Canpolat, & Öztürk discussed the synthesis of new zinc phthalocyanine derivatives substituted with this compound for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzonitrile is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the context in which this compound is used, such as in a biological system or a chemical reaction .

Properties

IUPAC Name

5-bromo-2-hydroxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDVHCSHIYAVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699494
Record name 5-Bromo-2-hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198280-95-4
Record name 5-Bromo-2-hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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